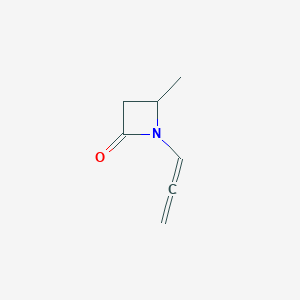

2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)

Description

Properties

InChI |

InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h4,6H,1,5H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSIQIMRPMFKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Approaches for β-Lactam Core Formation

The Staudinger ketene-imine cycloaddition represents a foundational method for constructing β-lactam rings . For 2-azetidinone derivatives, this reaction typically involves the interaction of imines with ketenes generated in situ from acid chlorides. In the case of 4-methyl-1-(1,2-propadienyl) substitution, the imine precursor must incorporate a propargyl or allenyl group to enable subsequent allene formation.

For example, reacting an allenylamine-derived Schiff base with chloroacetyl chloride in the presence of triethylamine can yield the β-lactam ring (Figure 1) . The allenyl group is introduced via the imine component, which undergoes [2+2] cycloaddition with the ketene intermediate. Microwave irradiation has been shown to accelerate such cyclizations, reducing reaction times from hours to minutes while improving yields .

Reaction Conditions :

-

Solvent: Dichloromethane or toluene

-

Base: Triethylamine (1.2 equiv)

-

Temperature: 0°C to reflux

-

Microwave parameters (if applicable): 100–150 W, 80–120°C, 5–15 min

Post-Cyclization Allenylation via Organometallic Coupling

A two-step strategy involves synthesizing a halogenated β-lactam intermediate followed by metal-mediated coupling with an allenyl reagent. For instance, 1-chloro-4-methylazetidin-2-one can react with allenylmagnesium bromide (generated from propargyl bromide and magnesium) to substitute the chlorine atom with the 1,2-propadienyl group (Figure 2) . This method parallels the Doering–Moore–Skattebøl (DMS) synthesis of allenes, where organolithium or Grignard reagents facilitate debromination and rearrangement .

Key Steps :

-

Halogenation : Treat 4-methylazetidin-2-one with PCl₅ or SOCl₂ to form 1-chloro-4-methylazetidin-2-one.

-

Coupling : React with allenylmagnesium bromide (propargyl bromide + Mg) in THF at −78°C to room temperature.

Yield Optimization :

-

Use freshly prepared Grignard reagents to minimize side reactions.

-

Maintain anhydrous conditions to prevent hydrolysis.

Cyclization of Allenylamine Derivatives

Allenylamines serve as direct precursors for β-lactam formation. Heating a mixture of an allenylamine and chloroacetyl chloride in the presence of a base induces cyclization, forming the azetidinone ring while retaining the allene functionality (Figure 3) . This method avoids the need for post-synthetic modifications, making it efficient for scale-up.

Representative Procedure :

-

Allenylamine Synthesis : Condense propargyl alcohol with ammonia under acidic conditions.

-

Cyclization : Add chloroacetyl chloride (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane. Stir at 25°C for 12 h.

-

Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.

Challenges :

-

Allenylamines are prone to polymerization; use low temperatures and inert atmospheres.

-

Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cycloaddition | Allenylamine, Chloroacetyl chloride | 45–60 | 2–6 h | Single-step, atom-economical | Requires pure imine precursors |

| Post-Cyclization Coupling | 1-Chloroazetidinone, Allenyl Grignard | 55–70 | 8–12 h | Modular, adaptable to other substituents | Multi-step, sensitive intermediates |

| Allenylamine Cyclization | Propargyl alcohol, Chloroacetyl chloride | 50–65 | 12–24 h | Direct allene incorporation | Allenylamine stability issues |

Mechanistic Insights and Stereochemical Considerations

The stereochemistry of the 1,2-propadienyl group is influenced by the reaction pathway. Cycloaddition methods typically yield trans-configurations due to the suprafacial interaction of the ketene and imine . In contrast, Grignard coupling favors retention of configuration at the allenyl center, as observed in related bisallene syntheses . Computational studies suggest that the allene’s linear sp-hybridized carbons minimize steric hindrance, enhancing thermodynamic stability in the final product .

Scalability and Industrial Applications

Large-scale production faces challenges in handling air-sensitive allenyl intermediates and minimizing β-lactam ring degradation. Continuous-flow reactors have been proposed to enhance safety and efficiency, particularly for microwave-assisted cycloadditions . Industrial patents highlight the use of immobilized bases (e.g., polymer-supported Et₃N) to simplify purification and reduce waste .

Chemical Reactions Analysis

N-allenyl-4-methyl-2-azetidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The allene group in the compound makes it particularly reactive towards radical transformations . Common reagents used in these reactions include radical initiators and metal catalysts. For example, gold-catalyzed heterocyclizations can be employed to activate the allene group and facilitate the formation of complex heterocyclic structures . Major products formed from these reactions include bicyclic β-lactams and other fused ring systems .

Scientific Research Applications

Medicinal Chemistry

2-Azetidinone derivatives have been explored for their potential as pharmaceutical agents. The structural framework of azetidinones allows for modifications that can enhance biological activity. Notable applications include:

- Antimicrobial Agents : Research has indicated that azetidinones can exhibit antibacterial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Compounds : Some studies have focused on the anti-inflammatory effects of azetidinone derivatives, suggesting their potential use in treating inflammatory diseases.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis:

- Building Block for Complex Molecules : 2-Azetidinone can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Heterocycles : Its reactivity allows for the formation of diverse heterocyclic compounds, which are crucial in drug development.

Material Science

In material science, azetidinones are being investigated for their potential use in:

- Polymer Chemistry : The incorporation of azetidinone units into polymer backbones can enhance material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : Due to their reactive nature, these compounds may be utilized in formulating advanced coatings that require specific adhesion properties.

Case Studies

Mechanism of Action

The mechanism of action of N-allenyl-4-methyl-2-azetidinone involves its ability to act as an acylating agent. The β-lactam ring is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in its use as an enzyme inhibitor, where it can acylate the active site of enzymes, thereby inhibiting their function . The allene group also contributes to the compound’s reactivity, allowing for the formation of various intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Allenyl Substituents

The 1,2-propadienyl group is a key functional group influencing reactivity. Below is a comparison with structurally related compounds:

Key Observations:

- The 1,2-propadienyl group in the target compound facilitates unique orbital interactions (e.g., HOMO localization at C1-C2), enabling selective intramolecular cycloadditions . In contrast, compounds like 3-methyl-1,2-butadienyl derivatives exhibit competitive orbital interactions, leading to divergent reaction pathways .

- Electron-withdrawing groups (e.g., phosphonic dichloride) on allene reduce its nucleophilic character, whereas the methyl and azetidinone groups in the target compound balance reactivity and stability .

Reactivity Comparison with Other β-Lactam Derivatives

β-Lactam rings are highly reactive due to ring strain. Below is a reactivity comparison:

Key Observations:

Physicochemical Properties

Limited data on exact physicochemical properties are available, but inferences can be made:

- Polarity: The target compound is less polar than 2-Azetidinone,4-(formyloxy)-3-(1-methylethyl)-(9CI) due to the absence of a formyloxy group .

- Stability : The allene group may reduce thermal stability compared to fully saturated analogues, requiring storage at low temperatures .

Biological Activity

2-Azetidinone, 4-methyl-1-(1,2-propadienyl)-(9CI), also known as N-allenyl-4-methyl-2-azetidinone, is a member of the β-lactam family of compounds. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on recent research findings.

Overview of 2-Azetidinone

The structure of 2-Azetidinone consists of a four-membered nitrogen-containing heterocycle known as a β-lactam ring. The presence of an allene group (two adjacent double bonds) and a methyl group on the azetidinone ring enhances its reactivity and potential biological applications. The compound's unique structure allows it to act as an acylating agent, which is crucial for its biological functions.

Antimicrobial Activity

Research has demonstrated that 2-Azetidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various azetidinone compounds against both Gram-positive and Gram-negative bacterial strains, it was found that certain derivatives displayed potent antibacterial activity. Notably, compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some exhibiting activity comparable to established antibiotics like ampicillin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

The study indicated that the azetidinone skeleton contributes significantly to the antibacterial activity observed in these compounds .

Antioxidant Activity

In addition to antimicrobial properties, 2-Azetidinones have shown promising antioxidant activities. Various assays such as DPPH radical scavenging and ferric reducing power tests have been employed to evaluate their antioxidant potential. Compounds derived from the azetidinone structure demonstrated antioxidant activities comparable to ascorbic acid, suggesting their potential use in combating oxidative stress-related diseases .

Enzyme Inhibition

The mechanism of action for 2-Azetidinones includes their role as enzyme inhibitors. These compounds have been identified as effective inhibitors of several enzymes involved in critical biological processes. For instance, they can inhibit serine proteases and other enzymes linked to inflammation and infection pathways. This property is particularly valuable for developing therapeutic agents targeting diseases where these enzymes play a pivotal role .

Case Studies

Several studies have highlighted the efficacy of 2-Azetidinones in various biological contexts:

- Antitubercular Activity : A specific derivative was synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the azetidinone structure significantly enhanced antitubercular activity, with MIC values demonstrating effectiveness at low concentrations .

- Antiviral Properties : Research has suggested that some azetidinone derivatives possess antiviral activity against human cytomegalovirus (HCMV). The inhibition mechanisms involve acylation of viral proteases, thereby preventing viral replication .

- Anti-inflammatory Effects : Compounds based on the azetidinone framework have been studied for their anti-inflammatory effects in various models. These studies suggest that they may reduce inflammation by inhibiting key inflammatory mediators .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-azetidinone derivatives, including 4-methyl-1-(1,2-propadienyl) substitutions?

- Methodological Answer : The synthesis of 2-azetidinone derivatives typically involves cycloaddition reactions or cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine . For compounds with 1,2-propadienyl groups, palladium- or copper-mediated cross-coupling reactions may be employed to introduce the allenyl moiety . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and allenyl (C=C=C) absorption bands (~1950–2050 cm⁻¹) .

- NMR : Use - and -NMR to resolve methyl groups (δ ~1.2–1.5 ppm for CH) and the propadienyl moiety (distinct coupling patterns for conjugated double bonds). 2D NMR (e.g., COSY, HSQC) can confirm spatial proximity of substituents .

Q. What preliminary biological screening assays are suitable for evaluating 2-azetidinone derivatives?

- Methodological Answer : Standard antimicrobial assays include:

- Broth dilution to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Disk diffusion to assess zone of inhibition. Ensure consistency in bacterial inoculum size and solvent controls (e.g., DMSO) to avoid false positives/negatives .

Advanced Research Questions

Q. How does the 1,2-propadienyl group influence the reactivity and stereoelectronic properties of 2-azetidinone derivatives?

- Methodological Answer : The 1,2-propadienyl group exhibits unique molecular orbital (MO) interactions. Its HOMO (highest occupied molecular orbital) localizes at the C1-C2 moiety, enabling intramolecular cycloaddition or electrophilic attack. Computational studies (e.g., DFT) can map frontier orbitals to predict regioselectivity in reactions like oxa-Diels-Alder . Experimental validation via X-ray crystallography or kinetic isotope effects (KIEs) may resolve competing reaction pathways .

Q. How can researchers address contradictions in reported antibacterial activities of 2-azetidinone derivatives?

- Methodological Answer : Discrepancies may arise from variations in:

- Substituent effects : Compare activities of derivatives with different substituents (e.g., 4-methyl vs. 4-methoxy) to identify structure-activity relationships (SARs) .

- Assay conditions : Standardize protocols (e.g., agar vs. broth dilution) and account for solvent solubility issues. Use positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA) .

Q. What strategies optimize the enantiomeric purity of 2-azetidinone derivatives during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-proline derivatives) to induce asymmetry during cyclization .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd/Cu) with chiral ligands for cross-coupling reactions involving the 1,2-propadienyl group .

- Chromatographic resolution : Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers post-synthesis .

Q. What mechanistic insights explain the instability of 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) under acidic or basic conditions?

- Methodological Answer : The β-lactam ring in 2-azetidinones is prone to hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen increases ring strain, leading to cleavage. In basic media, nucleophilic attack at the carbonyl carbon opens the ring. Stabilization strategies include:

- Steric protection : Introduce bulky substituents (e.g., 4-methyl) to hinder nucleophilic access .

- Electron-withdrawing groups : Modify the propadienyl moiety to reduce electron density at the β-lactam carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.